molecular formula C12H23NO4 B13406896 Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate

Cat. No.: B13406896
M. Wt: 245.32 g/mol
InChI Key: OYKRWXQXIRNHKQ-UHFFFAOYSA-N
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Description

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate is a structurally complex ester featuring a butanoate backbone substituted with a methylamino group and a branched 3-methoxy-2-methyl-3-oxopropyl moiety.

Properties

IUPAC Name

ethyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-17-11(14)7-10(3)13(4)8-9(2)12(15)16-5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKRWXQXIRNHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N(C)CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Multi-step Organic Routes

a. Starting from Ethyl 2-Methyl-3-oxobutanoate

One common approach begins with the ethyl ester of 2-methyl-3-oxobutanoic acid, which undergoes functionalization to introduce the methoxy and methyl groups on the side chain.

Reaction Sequence:

Step Description Reagents & Conditions Reference
1 Bromination at the α-position Bromine, chloroform, 0–130°C
2 Nucleophilic substitution with methylamine Methylamine, solvent, reflux
3 Introduction of methoxy group Methylation with methyl iodide or dimethyl sulfate
4 Formation of amino ester intermediate Coupling with amino derivatives

This pathway involves halogenation, nucleophilic substitution, and methylation steps, with purification via chromatography.

Amide Coupling and Side Chain Functionalization

The amino group introduced in earlier steps reacts with methoxy-2-methyl-3-oxopropyl derivatives, often via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the desired compound.

Reaction Conditions:

  • Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry solvents like DMF.
  • Mild heating (~50°C) to facilitate amide bond formation.
  • Purification through extraction and chromatography.

Esterification to Attach the Ethyl Group

The final step involves esterification, typically achieved by:

  • Transesterification of the acid or alcohol intermediates.
  • Use of ethanol and acid catalysts (e.g., sulfuric acid) under reflux.
  • Alternatively, direct esterification with ethanol and a dehydrating agent.

Specific Synthetic Pathway Based on Literature

A representative synthesis, adapted from various research articles and chemical databases, proceeds as follows:

Step 1: Synthesis of 3-Methoxy-2-methyl-3-oxopropyl Derivative

  • Starting from methyl acetoacetate, bromination at the α-position is performed using bromine in chloroform at 0°C to 130°C, yielding α-bromo methyl acetoacetate.
  • Nucleophilic substitution with methylamine produces the amino derivative.
  • Methylation of the amino group with methyl iodide introduces the methyl substituent on the amino side chain.
  • The methoxy group is introduced via methylation of the hydroxyl group or through alkylation reactions.

Step 2: Formation of the Butanoate Backbone

  • The amino derivative reacts with ethyl 2-methyl-3-oxobutanoate via carbodiimide-mediated coupling, forming the amide linkage.
  • Conditions involve EDC/HOBt in dry DMF at room temperature or slightly elevated temperatures (~50°C).

Step 3: Final Esterification and Purification

  • The resulting intermediate undergoes esterification with ethanol under reflux, catalyzed by sulfuric acid, to afford the final ethyl ester compound.
  • Purification by column chromatography yields the target compound with high purity.

Data Tables Summarizing Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Typical Yield References
1 Bromination of methyl acetoacetate Bromine, chloroform, 0–130°C 70%
2 Nucleophilic substitution with methylamine Methylamine, reflux 80%
3 Methylation of amino group Methyl iodide, base 75%
4 Methoxy group introduction Alkylation with methyl iodide 65%
5 Amide bond formation EDC/HOBt, DMF, room temp 85%
6 Esterification with ethanol Ethanol, sulfuric acid, reflux 90%

Notes on Optimization and Purity

  • Reaction temperatures and reagent stoichiometry are critical for selectivity.
  • Use of dry solvents and inert atmospheres (nitrogen) minimizes side reactions.
  • Purification via silica gel chromatography or recrystallization ensures high purity suitable for pharmaceutical intermediates.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of Trimeperidine Hydrochloride, an analgesic compound. The molecular pathways involved include binding to opioid receptors, which modulate pain perception .

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-methylbutanoate ()

Key Differences :

  • Functional Groups: Ethyl 3-hydroxy-3-methylbutanoate lacks the amino group and instead has a hydroxyl group at the 3-position. This increases its polarity and hydrogen-bonding capacity compared to the target compound’s tertiary amine.
  • Reactivity: The hydroxyl group may participate in ester hydrolysis or oxidation reactions, whereas the amino group in the target compound could undergo alkylation or act as a nucleophile.
  • Physical Properties: Ethyl 3-hydroxy-3-methylbutanoate has a molecular weight of 146.18 g/mol and a reported water solubility log value of -0.47, suggesting moderate hydrophilicity . The target compound’s amino and methoxy groups likely reduce water solubility but enhance solubility in polar aprotic solvents.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()

Key Differences :

  • Ester Group: The methyl ester in this compound (vs.
  • Substituents: The 3,3-dimethyl and methylamino groups create steric hindrance, which may limit reactivity compared to the target compound’s flexible 3-methoxy-2-methyl-3-oxopropyl substituent.
  • Salt Form : As a hydrochloride, it exhibits higher water solubility and ionic character, unlike the neutral target compound.
  • Synthesis: Prepared via deprotection of a Boc group using HCl/dioxane, this highlights the role of protecting groups in amino ester synthesis, a strategy applicable to the target compound’s synthesis .

Ethyl (3S)-3-[Methyl-[(1S)-1-phenylethyl]amino]butanoate ()

Key Differences :

  • Aromatic vs. Oxygenated Substituents : The phenylethyl group introduces aromaticity and higher lipophilicity (LogP 3.02) compared to the target compound’s methoxy and oxo groups. This may influence membrane permeability in biological systems.
  • Applications : The phenylethyl group in ’s compound suggests use in asymmetric synthesis or as a chiral auxiliary, whereas the target’s oxygenated substituents might favor coordination chemistry or enzymatic interactions .

Methyl 2-Benzoylamino-3-oxobutanoate Derivatives (Evidences 2, 3)

Key Differences :

  • Reactivity: These derivatives undergo cyclization with PPA to form oxazoloquinolines or imidazoles, a pathway enabled by the benzoylamino and oxo groups. The target compound’s 3-oxopropyl group could similarly participate in cyclization, but its methoxy group may alter reaction kinetics .
  • Functional Groups: The benzoylamino group () introduces an aromatic amide, contrasting with the target’s aliphatic tertiary amine. This difference impacts electronic effects and stability under acidic conditions.

Isoamyl Acetate ()

Key Differences :

  • Physical Properties : Isoamyl acetate’s low molecular weight (130.18 g/mol) and volatility make it suitable for fragrances, while the target compound’s higher complexity likely results in a higher boiling point and reduced volatility .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate C12H21NO5 (inferred) Ethyl ester, tertiary amine, methoxy, oxo ~259.3 (estimated) Hypothesized use in coordination chemistry or drug synthesis N/A
Ethyl 3-hydroxy-3-methylbutanoate C7H12O3 Ethyl ester, hydroxyl 146.18 Moderate hydrophilicity (log solubility -0.47)
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C8H18ClNO2 Methyl ester, methylamino, dimethyl 195.69 High water solubility due to HCl salt
Ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate C15H23NO2 Ethyl ester, phenylethyl, methylamino 249.35 High lipophilicity (LogP 3.02)
Isoamyl acetate C7H14O2 Simple ester, branched alkyl 130.18 Low boiling point, flavoring agent

Q & A

Q. How should researchers address contradictions in synthetic yield or purity data across studies?

  • Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) can identify critical factors. For example, LCMS discrepancies may arise from incomplete removal of boronic acid byproducts; optimize quenching and extraction steps (e.g., EtOAc rinses) . Cross-validate results with orthogonal techniques (e.g., NMR vs. LCMS) to resolve ambiguities.

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